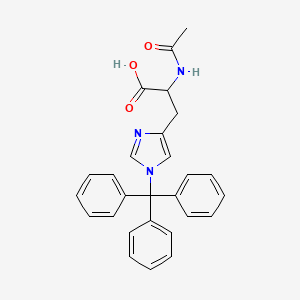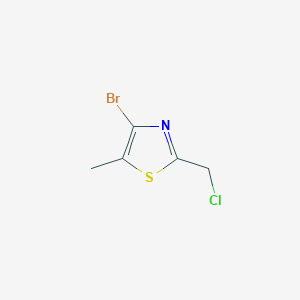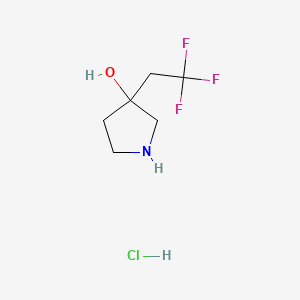
9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is a complex organic molecule with significant applications in various scientific fields It is known for its unique chemical structure, which includes multiple functional groups such as carboxylic acids, chlorides, and methylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves several steps, starting with the preparation of the core xanthylium structure. The process typically includes:
Formation of the Xanthylium Core: This step involves the condensation of appropriate aromatic aldehydes with amines under acidic conditions to form the xanthylium core.
Introduction of Functional Groups: The carboxylic acid and chloride groups are introduced through electrophilic aromatic substitution reactions.
Methylation: The methylamino groups are added via nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a fluorescent dye. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)xanthylium
- 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(dimethylamino)xanthylium
Uniqueness
Compared to similar compounds, 9-(2,4-Dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-3,6-bis(methylamino)xanthylium stands out due to its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
分子式 |
C25H21Cl2N2O5+ |
|---|---|
分子量 |
500.3 g/mol |
IUPAC 名称 |
[9-(2,4-dicarboxy-3,6-dichlorophenyl)-2,7-dimethyl-6-(methylamino)xanthen-3-ylidene]-methylazanium |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-10-5-12-18(8-16(10)28-3)34-19-9-17(29-4)11(2)6-13(19)20(12)21-15(26)7-14(24(30)31)23(27)22(21)25(32)33/h5-9,28H,1-4H3,(H,30,31)(H,32,33)/p+1 |
InChI 键 |
UZHZQAVKWBAMOZ-UHFFFAOYSA-O |
规范 SMILES |
CC1=CC2=C(C=C1NC)OC3=CC(=[NH+]C)C(=CC3=C2C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Chloro-3-iodo-imidazo[1,2-B]pyridazin-2-amine](/img/structure/B13901907.png)





![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)

